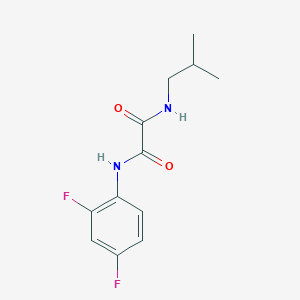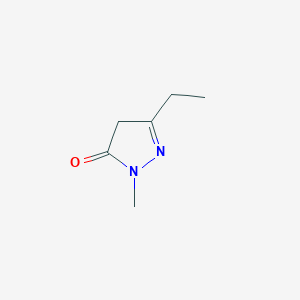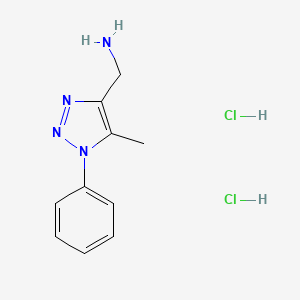
N1-(2,4-difluorophenyl)-N2-isobutyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,4-difluorophenyl)-N2-isobutyloxalamide, also known as DFOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFOA is a small molecule that belongs to the class of oxalamide derivatives. It has a molecular formula of C12H14F2N2O2 and a molecular weight of 260.25 g/mol.
作用機序
Target of Action
The primary targets of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Mode of Action
This compound interacts with its targets, effectively inhibiting the production of TNFα , IL-6 , and IL-1β when stimulated by LPS . This inhibition results in the modulation of the cellular processes controlled by these cytokines, leading to potential therapeutic effects.
Biochemical Pathways
The compound’s action affects several biochemical pathways associated with its targets. For instance, the mTOR pathway, which regulates cell growth and metabolism, and the EGFR pathway, which controls cell proliferation and survival, are both impacted . The compound’s inhibition of cytokine production also affects the inflammatory response pathways.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cytokine production and the modulation of cellular processes controlled by its targets . These effects could potentially lead to therapeutic benefits in the treatment of diseases where these targets and pathways are implicated.
実験室実験の利点と制限
One of the major advantages of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide is its high selectivity and sensitivity towards metal ions, making it a useful tool for metal ion sensing and imaging. However, this compound has limited solubility in water, which can limit its use in aqueous solutions. Additionally, this compound can be prone to photobleaching, which can reduce its fluorescence intensity over time.
将来の方向性
There are several potential future directions for the research and development of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide. One area of interest is the development of this compound-based fluorescent probes for the detection of other metal ions such as mercury and lead. Another potential direction is the modification of this compound to improve its solubility and stability in aqueous solutions. Additionally, the use of this compound as a therapeutic agent for the treatment of metal ion-related diseases such as Alzheimer's disease is an area of active research.
合成法
The synthesis of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide involves the reaction of 2,4-difluoroaniline and isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of this compound as a white crystalline solid. The purity and yield of this compound can be improved by recrystallization and purification methods.
科学的研究の応用
N1-(2,4-difluorophenyl)-N2-isobutyloxalamide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. One of the primary uses of this compound is as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for metal ion sensing and imaging.
特性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-7(2)6-15-11(17)12(18)16-10-4-3-8(13)5-9(10)14/h3-5,7H,6H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLROFEITUOYGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2910790.png)



![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-ethyl-2-[(Z)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2910804.png)
![ethyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2910805.png)
![4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2910806.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910807.png)
![Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2910808.png)

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910810.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea](/img/structure/B2910812.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2910813.png)
